REACTION_CXSMILES
|
[C:1]([O:6]C)(=[O:5])[C:2]([CH3:4])=O.[CH3:8]OC(OC)N(C)C.Cl.[C:17]([NH2:25])(=[NH:24])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.C[O-].[Na+]>O.C(OCC)(=O)C>[C:18]1([C:17]2[N:25]=[C:2]([C:1]([OH:6])=[O:5])[CH:4]=[CH:8][N:24]=2)[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
5.61 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)C)(=O)OC
|
Name
|
|
Quantity
|
6.86 g
|
Type
|
reactant
|
Smiles
|
COC(N(C)C)OC
|
Name
|
benzamidine hydrochloride
|
Quantity
|
9.58 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C1=CC=CC=C1)(=N)N
|
Name
|
sodium methoxide
|
Quantity
|
23.1 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 2 hours at 80° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After reflux for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the organic solvents were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Resulting solids
|
Type
|
FILTRATION
|
Details
|
the remaining insolubles were filtered off
|
Type
|
EXTRACTION
|
Details
|
extract with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in a mixture of ethanol and aqueous sodium hydroxide
|
Type
|
ADDITION
|
Details
|
to treat with charcoal
|
Type
|
CUSTOM
|
Details
|
After removal of charcoal
|
Type
|
CUSTOM
|
Details
|
the removal of ethanol under reduced pressure
|
Type
|
FILTRATION
|
Details
|
followed by filtration and dryness
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=NC=CC(=N1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.51 g | |
YIELD: PERCENTYIELD | 23% | |
YIELD: CALCULATEDPERCENTYIELD | 22.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |